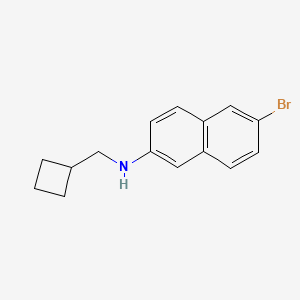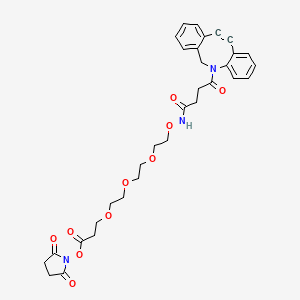![molecular formula C44H92N2S2 B12069389 1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- CAS No. 649549-99-5](/img/structure/B12069389.png)
1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is a complex organic compound with a unique structure. It is characterized by the presence of an octadecanamine backbone linked through a dithiobis bridge to two 2,2-dimethyl-2,1-ethanediyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- typically involves the reaction of octadecanamine with a dithiobis compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis bridge to thiol groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The dithiobis bridge plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include redox reactions and covalent modifications of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octadecanamine: A simpler analog without the dithiobis bridge.
N,N-Dimethyl-1-octadecanamine: Contains dimethyl groups instead of the dithiobis bridge.
Octadecylamine: A basic amine without additional functional groups.
Uniqueness
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is unique due to the presence of the dithiobis bridge, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
649549-99-5 |
|---|---|
Molekularformel |
C44H92N2S2 |
Molekulargewicht |
713.3 g/mol |
IUPAC-Name |
N-[2-methyl-2-[[2-methyl-1-(octadecylamino)propan-2-yl]disulfanyl]propyl]octadecan-1-amine |
InChI |
InChI=1S/C44H92N2S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-41-43(3,4)47-48-44(5,6)42-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-46H,7-42H2,1-6H3 |
InChI-Schlüssel |
XPRDKOZGEVEHDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCC(C)(C)SSC(C)(C)CNCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)







